molecular formula C15H10ClF3N2 B2488861 1-[(2-Chlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole CAS No. 478030-46-5

1-[(2-Chlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole

Cat. No.: B2488861
CAS No.: 478030-46-5
M. Wt: 310.7
InChI Key: FCFVNEYEZUZLEX-UHFFFAOYSA-N
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Description

1-[(2-Chlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole class Benzimidazoles are known for their diverse biological activities and are used in various medicinal and industrial applications

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[(2-Chlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with 2-chlorobenzaldehyde in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then treated with trifluoroacetic anhydride to introduce the trifluoromethyl group, followed by cyclization to form the benzimidazole ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the condensation reaction, and the purification of the final product. Advanced techniques such as microwave-assisted synthesis and flow chemistry may be employed to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

1-[(2-Chlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which may exhibit different biological and chemical properties .

Scientific Research Applications

1-[(2-Chlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole has several scientific research applications, including:

Comparison with Similar Compounds

1-[(2-Chlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole can be compared with other benzimidazole derivatives, such as:

  • 2-(1-Methyl-1H-pyrrol-2-yl)-1H-benzimidazole-5-carboxamidine hydrochloride
  • N-Isopropyl-2-pyridin-2-yl-1H-benzimidazole-5-carboxamidine

These compounds share a similar benzimidazole core but differ in their substituents, leading to variations in their biological activities and applications.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3N2/c16-11-6-2-1-5-10(11)9-21-13-8-4-3-7-12(13)20-14(21)15(17,18)19/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCFVNEYEZUZLEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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